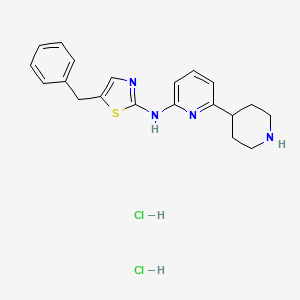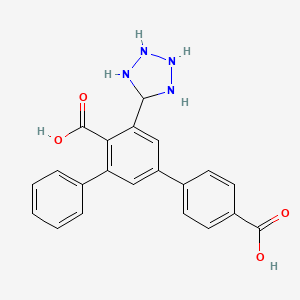
5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina es un complejo compuesto orgánico que presenta un anillo de tiazol, un anillo de piperidina y un anillo de piridina. Este compuesto es de gran interés en la química medicinal debido a sus posibles propiedades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la formación del anillo de tiazol, seguido de la introducción de los anillos de piridina y piperidina. El paso final implica la formación de la sal dihidrocloruro para mejorar la estabilidad y solubilidad del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores automatizados y técnicas de química de flujo continuo para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura y las propiedades del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución para reemplazar átomos o grupos específicos por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en diversas condiciones para lograr la sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos funcionales como haluros o grupos alquilo.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorado por sus propiedades farmacológicas, incluida la posible actividad antituberculosa.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías biológicas. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
N-(piridin-4-il)piridin-4-amina: Un compuesto relacionado con características estructurales similares.
4-(6-Fluoro-1,2-benzisoxazol-3-il)piperidina: Otro compuesto con un anillo de piperidina.
Benzamida sustituida-N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il): Evaluado para actividad antituberculosa.
Singularidad
El dihidrocloruro de 5-bencil-N-(6-(piperidin-4-il)piridin-2-il)tiazol-2-amina es único debido a su combinación específica de un anillo de tiazol, un anillo de piperidina y un anillo de piridina.
Propiedades
Fórmula molecular |
C20H24Cl2N4S |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-benzyl-N-(6-piperidin-4-ylpyridin-2-yl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C20H22N4S.2ClH/c1-2-5-15(6-3-1)13-17-14-22-20(25-17)24-19-8-4-7-18(23-19)16-9-11-21-12-10-16;;/h1-8,14,16,21H,9-13H2,(H,22,23,24);2*1H |
Clave InChI |
YJDGCULGIQTVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC(=CC=C2)NC3=NC=C(S3)CC4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)


![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)


![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)




